REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]([CH3:15])[C:8]([S:13][CH3:14])=[C:9]([O:11][CH3:12])[CH:10]=1)C=C.[BH4-].[Na+]>C1COCC1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:12][O:11][C:9]1[CH:10]=[C:5]([OH:4])[CH:6]=[C:7]([CH3:15])[C:8]=1[S:13][CH3:14] |f:1.2,4.5.6.7.8|
|
Name
|
|
Quantity
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850 mg
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Type
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reactant
|
Smiles
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C(C=C)OC=1C=C(C(=C(C1)OC)SC)C
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Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
719 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
440 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was evaporated
|
Type
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CUSTOM
|
Details
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the residue was partitioned between 2M NaOH (25 mL) and diethyl ether (25 mL)
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Type
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CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
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EXTRACTION
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Details
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the organic layer was re-extracted with 2M NaOH (25 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to an orange solid of the title phenol (530 mg, 76%)
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1SC)C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |